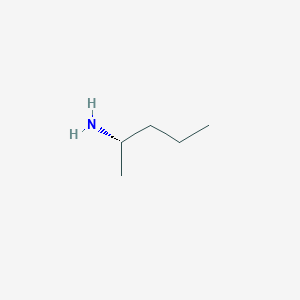
2',3',5'-Tri-O-acetylcytidine
Vue d'ensemble
Description
Molecular Structure Analysis
The empirical formula of 2’,3’,5’-Tri-O-acetylcytidine is C15H19N3O8 · HCl . Its molecular weight is 405.79 . The structure includes a cytidine molecule with acetyl groups attached at the 2’, 3’, and 5’ positions of the ribose sugar.Physical And Chemical Properties Analysis
2’,3’,5’-Tri-O-acetylcytidine is a solid substance . It should be stored at room temperature . Its molecular formula is C15H19N3O8 · HCl, and it has a molecular weight of 405.79 .Applications De Recherche Scientifique
Site-Specific Synthesis in RNA
- RNA Duplex Stabilization : The synthesis and biophysical characterization of N4-Acetylcytidine (ac4C) in RNA, specifically in its eukaryotic sequence context, revealed its role in stabilizing RNA duplexes. This was shown through a synthetic route that produced homogenous RNAs containing electrophilic acetyl groups and demonstrated ac4C's effect on duplex stability and mismatch discrimination in human ribosomal RNA (rRNA) (Bartee et al., 2022).
Gene Regulation and Biological Functions
- Regulation of Gene Expression : N4-acetylcytidine (ac4C) in RNA is linked to gene-expression regulation and human diseases. ac4C helps in the correct reading of codons during translation, enhancing translation efficiency and mRNA stability. This modification is associated with N-acetyltransferase 10 (NAT10) and has been found to be relevant in various human diseases, including cancer (Jin et al., 2020).
Detection and Analysis Methods
Chemical Signature and Detection : A chemical method to localize ac4C in RNA was developed, utilizing borohydride-based reduction. This method allows for quantitative analysis of cellular RNA acetylation and helps in studying the timing of RNA acetylation during ribosome biogenesis, providing insights into cytidine acetyltransferase activity's impact on biology and disease (Thomas et al., 2018).
Cross-Evolutionary Mapping : A study introduced ac4C-seq, a transcriptome-wide method for mapping ac4C in RNA. This method revealed widespread temperature-dependent acetylation in hyperthermophilic archaea, suggesting ac4C's potential role in thermoadaptation (Sas-Chen et al., 2020).
Medical Implications
- Viral Replication and Pathogenicity : The role of ac4C in the replication and pathogenicity of enterovirus 71 (EV71) was explored. ac4C was found to enhance viral RNA translation and stability, indicating its essential role in EV71 infection and potential implications for antiviral treatments (Hao et al., 2022).
Synthesis Techniques
- Enzymatic Synthesis : A study focused on the enzymatic synthesis of regioselectively protected forms of cytidine, including N4-Acetylcytidine. This method demonstrated the conversion of triacetylcytidine to a corresponding phosphoramidite, an intermediate in sugar nucleotide synthesis (Kuboki et al., 2000).
Propriétés
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O8/c1-7(19)23-6-10-12(24-8(2)20)13(25-9(3)21)14(26-10)18-5-4-11(16)17-15(18)22/h4-5,10,12-14H,6H2,1-3H3,(H2,16,17,22)/t10-,12-,13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIZHZPRFYKRIG-FMKGYKFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3',5'-Tri-O-acetylcytidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride](/img/structure/B3181124.png)









